molecular formula C3H6S B1215245 Thioacetone CAS No. 4756-05-2

Thioacetone

Cat. No.: B1215245
CAS No.: 4756-05-2
M. Wt: 74.15 g/mol
InChI Key: JTNXQVCPQMQLHK-UHFFFAOYSA-N
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Description

Thioacetone is an organosulfur compound belonging to the thioketone group, with the chemical formula (CH₃)₂CS. It is an unstable orange or brown substance that can only be isolated at low temperatures. Above −20°C, this compound readily converts to a polymer and a trimer, trithis compound. It is known for its extremely potent and unpleasant odor, considered one of the worst-smelling chemicals known to humanity .

Preparation Methods

Thioacetone is typically obtained by cracking the cyclic trimer trithis compound, [(CH₃)₂CS]₃. The trimer is prepared by pyrolysis of allyl isopropyl sulfide or by treating acetone with hydrogen sulfide in the presence of a Lewis acid. The trimer cracks at 500–600°C to give the thione .

Chemical Reactions Analysis

Scientific Research Applications

Thioacetone has been studied for its interaction with carbon dioxide and water. Research shows that complexes of this compound with carbon dioxide and water are stabilized by C⋯O tetrel bonds, C⋯S bonds, and hydrogen bonds. This study is significant for understanding molecular interactions and could have implications in fields like environmental chemistry and material science.

Mechanism of Action

The mechanism by which thioacetone exerts its effects involves its high reactivity and tendency to polymerize. The molecular targets and pathways involved include interactions with carbon dioxide and water, leading to the formation of stabilized complexes.

Comparison with Similar Compounds

Thioacetone is similar to other thioketones and ketones. Thioketones contain a thionic group (>C=S), which is less polarized but more polarizable than the carbonyl group (>C=O) found in ketones. This difference in molecular structure leads to variations in chemical reactivity and properties. Similar compounds include acetone, 2-butanone, and 2-pentanone .

This compound’s uniqueness lies in its extremely potent odor and its high reactivity, which makes it a subject of interest in various scientific studies .

Properties

IUPAC Name

propane-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6S/c1-3(2)4/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNXQVCPQMQLHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

74.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4756-05-2
Record name 2-Propanethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4756-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thioacetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004756052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thioacetone
Reactant of Route 2
Thioacetone

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